Ethyl isovalerate
Ethyl isovalerate
Isovaleric Acid Ethyl Ester is an odorant found in soy sauce.
Ethyl isovalerate is a flavor ester that occurs naturally in fruits such as pineapple, banana etc.
Ethyl isovalerate appears as a colorless oily liquid with a strong odor similar to apples. Less dense than water. Vapors heavier than air. May mildly irritate skin and eyes.
Ethyl isovalerate is the fatty acid ethyl ester of isovaleric acid. It has a role as a metabolite. It derives from an isovaleric acid.
, also known as ethylisovalerate or fema 2463, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Thus, is considered to be a fatty ester lipid molecule. exists as a solid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). has been detected in multiple biofluids, such as feces and urine. Within the cell, is primarily located in the cytoplasm. exists in all eukaryotes, ranging from yeast to humans. can be biosynthesized from isovaleric acid. is a sweet, apple, and fruity tasting compound that can be found in a number of food items such as orange bell pepper, pepper (c. annuum), pomes, and wild celery. This makes a potential biomarker for the consumption of these food products.
Ethyl isovalerate is a flavor ester that occurs naturally in fruits such as pineapple, banana etc.
Ethyl isovalerate appears as a colorless oily liquid with a strong odor similar to apples. Less dense than water. Vapors heavier than air. May mildly irritate skin and eyes.
Ethyl isovalerate is the fatty acid ethyl ester of isovaleric acid. It has a role as a metabolite. It derives from an isovaleric acid.
, also known as ethylisovalerate or fema 2463, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Thus, is considered to be a fatty ester lipid molecule. exists as a solid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). has been detected in multiple biofluids, such as feces and urine. Within the cell, is primarily located in the cytoplasm. exists in all eukaryotes, ranging from yeast to humans. can be biosynthesized from isovaleric acid. is a sweet, apple, and fruity tasting compound that can be found in a number of food items such as orange bell pepper, pepper (c. annuum), pomes, and wild celery. This makes a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
108-64-5
VCID:
VC21194539
InChI:
InChI=1S/C7H14O2/c1-4-9-7(8)5-6(2)3/h6H,4-5H2,1-3H3
SMILES:
CCOC(=O)CC(C)C
Molecular Formula:
C7H14O2
Molecular Weight:
130.18 g/mol
Ethyl isovalerate
CAS No.: 108-64-5
Cat. No.: VC21194539
Molecular Formula: C7H14O2
Molecular Weight: 130.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Isovaleric Acid Ethyl Ester is an odorant found in soy sauce. Ethyl isovalerate is a flavor ester that occurs naturally in fruits such as pineapple, banana etc. Ethyl isovalerate appears as a colorless oily liquid with a strong odor similar to apples. Less dense than water. Vapors heavier than air. May mildly irritate skin and eyes. Ethyl isovalerate is the fatty acid ethyl ester of isovaleric acid. It has a role as a metabolite. It derives from an isovaleric acid. , also known as ethylisovalerate or fema 2463, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Thus, is considered to be a fatty ester lipid molecule. exists as a solid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). has been detected in multiple biofluids, such as feces and urine. Within the cell, is primarily located in the cytoplasm. exists in all eukaryotes, ranging from yeast to humans. can be biosynthesized from isovaleric acid. is a sweet, apple, and fruity tasting compound that can be found in a number of food items such as orange bell pepper, pepper (c. annuum), pomes, and wild celery. This makes a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 108-64-5 |
| Molecular Formula | C7H14O2 |
| Molecular Weight | 130.18 g/mol |
| IUPAC Name | ethyl 3-methylbutanoate |
| Standard InChI | InChI=1S/C7H14O2/c1-4-9-7(8)5-6(2)3/h6H,4-5H2,1-3H3 |
| Standard InChI Key | PPXUHEORWJQRHJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC(C)C |
| Canonical SMILES | CCOC(=O)CC(C)C |
| Boiling Point | 135.0 °C |
| Melting Point | -99.3 °C Mp -99.3 ° -99.3°C |
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